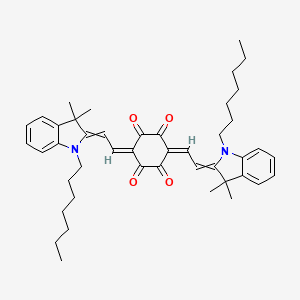
(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone
Overview
Description
(3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone is a useful research compound. Its molecular formula is C44H54N2O4 and its molecular weight is 674.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3E,6E)-3-(2-((E)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)-6-(2-((Z)-1-heptyl-3,3-dimethylindolin-2-ylidene)ethylidene)cyclohexane-1,2,4,5-tetraone is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclohexane core with multiple functional groups that enhance its reactivity and biological interactions. The presence of indoline moieties and ketone functionalities suggests potential interactions with various biomolecules.
Anticancer Properties
Research indicates that compounds similar to cyclohexane derivatives exhibit anticancer activities. For instance, studies have shown that certain ketone-containing compounds can inhibit cancer cell proliferation by inducing apoptosis and modulating signaling pathways related to cell survival . The specific compound may share similar mechanisms due to its structural characteristics.
The mechanism of action for this compound likely involves:
- Interaction with Enzymes : The ketone groups may participate in hydrogen bonding with enzyme active sites, altering their activity.
- Regulation of Gene Expression : Similar compounds have been shown to influence gene expression related to cell cycle regulation and apoptosis.
Case Studies
- Prostate Cancer Studies : In vitro studies have demonstrated that related compounds can significantly reduce the viability of prostate cancer cells by up to 50% compared to untreated controls. These effects were attributed to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .
- Cell Line Experiments : In experiments involving PCa cell lines treated with various concentrations of similar ketone compounds, significant reductions in cell proliferation were observed. The most effective concentrations were around 10 µM over a treatment period of 72 hours .
Data Table
Properties
IUPAC Name |
3,6-bis[2-(1-heptyl-3,3-dimethylindol-2-ylidene)ethylidene]cyclohexane-1,2,4,5-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N2O4/c1-7-9-11-13-19-29-45-35-23-17-15-21-33(35)43(3,4)37(45)27-25-31-39(47)41(49)32(42(50)40(31)48)26-28-38-44(5,6)34-22-16-18-24-36(34)46(38)30-20-14-12-10-8-2/h15-18,21-28H,7-14,19-20,29-30H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQOOOFEXLNGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(C1=CC=C3C(=O)C(=O)C(=CC=C4C(C5=CC=CC=C5N4CCCCCCC)(C)C)C(=O)C3=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















